REACTION_CXSMILES
|
[BrH:1].[CH2:2]([O:4][C:5]1[CH:6]=[C:7]([C:13]#[CH:14])[CH:8]=[CH:9][C:10]=1[O:11][CH3:12])[CH3:3]>>[Br:1][C:13]([C:7]1[CH:8]=[CH:9][C:10]([O:11][CH3:12])=[C:5]([O:4][CH2:2][CH3:3])[CH:6]=1)=[CH2:14]
|
Name
|
|
Quantity
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1.22 mL
|
Type
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reactant
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Smiles
|
Br
|
Name
|
|
Quantity
|
1.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC=1C=C(C=CC1OC)C#C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
BrC(=C)C1=CC(=C(C=C1)OC)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 5.83 mmol | |
AMOUNT: MASS | 1.53 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |